molecular formula C3H8O4S B3057487 Ethyl methyl sulfate CAS No. 814-40-4

Ethyl methyl sulfate

Cat. No.: B3057487
CAS No.: 814-40-4
M. Wt: 140.16 g/mol
InChI Key: JKLNYGDWYRKFKR-UHFFFAOYSA-N
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Description

Ethyl methyl sulfate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is the ethyl ester of methanesulfonic acid and is classified as an alkylating agent. This compound is a colorless liquid and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Ethyl methyl sulfate can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with ethanol. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. Another method involves the reaction of methanesulfonic anhydride with ethyl alcohol, a process first reported by German organic chemist O. C. Billeter in 1905 .

Chemical Reactions Analysis

Ethyl methyl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.

    Hydrolysis: In the presence of water, it can hydrolyze to form methanesulfonic acid and ethanol.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl methyl sulfate is widely used in scientific research due to its alkylating properties. It is commonly used as a mutagen in genetic studies to induce mutations in DNA. This property makes it valuable in the study of DNA repair processes and the identification of genetic mutations. Additionally, it is used in the synthesis of various organic compounds and as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of ethyl methyl sulfate involves the alkylation of DNA. The ethyl group of the compound reacts with guanine in DNA, forming the abnormal base O6-ethylguanine. During DNA replication, DNA polymerases often place thymine instead of cytosine opposite O6-ethylguanine, leading to mutations. This alkylation process is the basis for its use as a mutagen in genetic research .

Comparison with Similar Compounds

Ethyl methyl sulfate can be compared to other alkylating agents such as ethyl methanesulfonate and methyl methanesulfonate. While all these compounds share similar alkylating properties, this compound is unique in its specific reactivity and the types of mutations it induces. Other similar compounds include:

This compound stands out due to its specific applications and the unique mutations it induces in genetic material.

Properties

IUPAC Name

ethyl methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNYGDWYRKFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231081
Record name Sulfuric acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814-40-4
Record name Sulfuric acid, ethyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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